molecular formula C20H23NO2 B12853541 tert-Butyl (E)-(3-(4-methylstyryl)phenyl)carbamate

tert-Butyl (E)-(3-(4-methylstyryl)phenyl)carbamate

Cat. No.: B12853541
M. Wt: 309.4 g/mol
InChI Key: ASHIMHKDQCIVJR-OUKQBFOZSA-N
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Description

tert-Butyl (E)-(3-(4-methylstyryl)phenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features a tert-butyl group, a phenyl group, and a styryl group, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (E)-(3-(4-methylstyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable styryl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base like cesium carbonate in a solvent such as 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (E)-(3-(4-methylstyryl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous or organic solvents.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (E)-(3-(4-methylstyryl)phenyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily removed under mild acidic conditions, making it a valuable tool in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is used in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbamate linkages makes it useful in drug design and development .

Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (E)-(3-(4-methylstyryl)phenyl)carbamate is unique due to the presence of the styryl group, which imparts additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and bioactive compounds .

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl N-[3-[(E)-2-(4-methylphenyl)ethenyl]phenyl]carbamate

InChI

InChI=1S/C20H23NO2/c1-15-8-10-16(11-9-15)12-13-17-6-5-7-18(14-17)21-19(22)23-20(2,3)4/h5-14H,1-4H3,(H,21,22)/b13-12+

InChI Key

ASHIMHKDQCIVJR-OUKQBFOZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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